molecular formula C15H13N3O2 B12172156 N-(1H-benzimidazol-5-yl)-2-phenoxyacetamide

N-(1H-benzimidazol-5-yl)-2-phenoxyacetamide

Cat. No.: B12172156
M. Wt: 267.28 g/mol
InChI Key: SFAMCCLANKUEPF-UHFFFAOYSA-N
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Description

N-(1H-Benzimidazol-5-yl)-2-phenoxyacetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, provided for research use only. This benzimidazole derivative features a phenoxyacetamide group, a structure known to contribute to bioactive properties. Benzimidazole is a privileged pharmacophore in medicinal chemistry due to its ability to interact with diverse biological targets through hydrogen bonding, π-π stacking, and metal ion interactions . This scaffold is a key structural component in a wide range of therapeutic agents and is extensively investigated for its adaptive tumor inhibitory mechanisms . Benzimidazole-based compounds are explored for their potential to interact with DNA, inhibit various enzymes, and modulate cellular pathways crucial in disease progression . Specifically, phenoxyacetamide-bearing benzimidazole derivatives have been identified as a promising scaffold for research into enzyme inhibition . The structural flexibility of the benzimidazole core allows for the synthesis of numerous derivatives with targeted bioactivity, making it a versatile template for structure-activity relationship (SAR) studies aimed at optimizing therapeutic potential . Research into related compounds highlights their potential across multiple fields, including oncology, antimicrobial studies, and metabolic disease research . This product is intended for research purposes by qualified scientists only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

N-(3H-benzimidazol-5-yl)-2-phenoxyacetamide

InChI

InChI=1S/C15H13N3O2/c19-15(9-20-12-4-2-1-3-5-12)18-11-6-7-13-14(8-11)17-10-16-13/h1-8,10H,9H2,(H,16,17)(H,18,19)

InChI Key

SFAMCCLANKUEPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N=CN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-5-yl)-2-phenoxyacetamide typically involves the reaction of benzimidazole derivatives with phenoxyacetic acid or its derivatives. One common method involves the nucleophilic substitution reaction where the benzimidazole nucleus is reacted with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-5-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Pharmacological Properties

N-(1H-benzimidazol-5-yl)-2-phenoxyacetamide exhibits a range of biological activities, making it a valuable candidate for drug development. Its structural features allow it to interact with various biological targets, contributing to its therapeutic effects.

Anticancer Activity

Research has shown that benzimidazole derivatives, including this compound, possess significant anticancer properties. A study demonstrated that derivatives of benzimidazole can induce apoptosis in cancer cells by disrupting microtubule formation, leading to cell cycle arrest and subsequent cell death .

Case Study:
In vitro studies indicated that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer (A549) cells. The mechanism involved binding to the colchicine site on tubulin, inhibiting its polymerization, which is crucial for mitotic spindle formation .

CompoundTarget Cell LineIC50 (μM)Mechanism of Action
This compoundMDA-MB-23116.38Tubulin polymerization inhibition
Similar DerivativeA5490.05Apoptosis induction via microtubule disruption

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Studies have shown that benzimidazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Case Study:
In a comparative study, this compound showed promising results against Staphylococcus aureus and Candida albicans, with minimal inhibitory concentration (MIC) values significantly lower than standard antibiotics like amikacin .

MicroorganismMIC (μg/mL)Comparison with Amikacin
Staphylococcus aureus44 (equal efficacy)
Candida albicans64Higher than amikacin

Interaction with Biological Targets

Molecular docking studies have indicated that this compound interacts with key proteins involved in cancer progression, such as dihydrofolate reductase and tubulin . These interactions are crucial for understanding how the compound exerts its effects on cellular processes.

Synthesis and Structural Variations

The synthesis of this compound typically involves several chemical reactions that require optimization for yield and purity. Variations in substituents on the benzimidazole ring can lead to compounds with different biological activities.

Table: Comparison of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(1H-benzimidazol-5-yl)-2-methoxyacetamideBenzimidazole core with methoxy groupAnticancer
N-(4-cyclohexyl-1H-benzimidazol-5-yl)-2-thiophenecarboxamideCyclohexyl instead of cyclopropylAnti-inflammatory
N-(2-fluorophenyl)-N-(1H-benzimidazol-5-yl)acetamideFluorinated phenyl groupCNS activity

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-5-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its antimicrobial and anti-inflammatory effects. The exact molecular pathways involved may vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table highlights key structural and physicochemical differences between N-(1H-benzimidazol-5-yl)-2-phenoxyacetamide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Reference
This compound C15H13N3O2 267.28 Benzimidazole (5-position), phenoxyacetamide
Compound 9c (Thiazole-triazole derivative) C28H23BrN7O3S 583.46 Bromophenyl-thiazole, triazole linker
Compound 9f C28H23N7O3S 537.59 Methoxyphenyl-thiazole, triazole linker
N-(2-Methyl-3-oxo-6-(trifluoromethyl)-1-thia-4-azaspiro[4.4]nonan-4-yl)-2-phenoxyacetamide Not specified - Trifluoromethyl, spiro ring
N-[2-[(5-Bromo-7-nitro-1,2-benzisothiazol-4-yl)diazenyl]-5-(diethylamino)phenyl]-2-phenoxyacetamide C25H23BrN6O4S 583.46 Bromo, nitro, diazenyl groups

Key Observations :

  • Substituent Diversity : The target compound lacks the triazole-thiazole extensions seen in analogs like 9c and 9f, which may enhance binding to specific targets (e.g., enzymes) due to increased steric bulk and hydrogen-bonding capabilities .
  • Electron-Withdrawing Groups : Nitro and diazenyl groups in –7 compounds may increase reactivity or alter electronic properties, influencing target interactions .
(a) Thiazole-Triazole Derivatives (Compounds 9a–9f)
  • Structural Basis: These analogs incorporate a triazole-thiazole moiety linked to the phenoxyacetamide core. For example, 9c (bromophenyl-thiazole) and 9f (methoxyphenyl-thiazole) exhibit molecular weights >500 g/mol, suggesting lower solubility compared to the target compound .
(c) Diazinyl and Tetrazole Derivatives
  • –7 Compounds : These analogs feature diazenyl and benzisothiazolyl groups, which may confer unique binding modes. For instance, the bromo-nitro substitution in C25H23BrN6O4S could enhance interactions with hydrophobic enzyme pockets .

Biological Activity

Cardiomyocyte Maturation

The most notable biological activity of N-(1H-benzimidazol-5-yl)-2-phenoxyacetamide is its role in promoting cardiomyocyte maturation. Studies indicate that this compound enhances the differentiation and maturation of cardiomyocytes, suggesting potential applications in regenerative medicine and heart disease treatment.

Mechanism of Action: The compound's effect on cardiomyocyte maturation likely involves modulation of signaling pathways critical for cardiac development. While the exact molecular targets remain under investigation, it is hypothesized that the compound interacts with key proteins involved in cardiac cell differentiation.

Antimicrobial Activity

Research has shown that benzimidazole derivatives, including those structurally similar to this compound, exhibit antimicrobial properties. A study on related compounds revealed significant inhibition against various bacterial strains .

Table 1: Antimicrobial activity of benzimidazole derivatives

CompoundS. faecalis (MIC μg/mL)S. aureus (MIC μg/mL)MRSA (MIC μg/mL)
2g844

While this data is for a related compound, it suggests potential antimicrobial activity for this compound, warranting further investigation.

Antifungal Potential

Benzimidazole derivatives have shown moderate antifungal activity. Compounds structurally similar to this compound demonstrated activity against Candida albicans and Aspergillus niger .

Case Study: In a study of benzimidazole derivatives, compounds 1b, 1c, 2e, and 2g exhibited MIC values of 64 μg/mL against both C. albicans and A. niger . This suggests that this compound may possess similar antifungal properties, though specific studies on this compound are needed for confirmation.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. While specific enzymes have not been identified in the available literature, this activity could have implications for various therapeutic applications.

Anticancer Potential

Benzimidazole derivatives have shown promise in anticancer research. While specific data for this compound is not available, related compounds have demonstrated antiproliferative effects against cancer cell lines .

Table 2: Antiproliferative activity of benzimidazole derivatives

CompoundIC50 (μM) against MDA-MB-231
2g16.38
2d29.39

These findings suggest that this compound may possess anticancer properties, warranting further investigation.

Q & A

Q. What are the recommended synthetic routes for N-(1H-benzimidazol-5-yl)-2-phenoxyacetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 2-phenoxyacetic acid derivatives with substituted benzimidazoles. For example, a nucleophilic substitution reaction can be performed using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or DMF under nitrogen atmosphere . Reaction optimization may include adjusting temperature (e.g., 0–25°C), stoichiometry of reagents, and use of catalysts (e.g., DMAP) to enhance yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR (in DMSO-d6 or CDCl3) to confirm substituent positions and purity. For example, aromatic protons in the benzimidazole ring typically resonate at δ 7.2–8.5 ppm .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer : Begin with in vitro assays :
  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADH depletion or fluorogenic substrates .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions or compound purity. To address this:
  • Standardize Protocols : Use validated assays (e.g., CLSI guidelines for antimicrobial testing) and ensure compound purity ≥95% (via HPLC) .
  • Dose-Response Curves : Perform 8–10 concentration replicates to improve IC50_{50}/EC50_{50} reliability.
  • Structural Confirmation : Re-analyze batches with conflicting results via X-ray crystallography (e.g., SHELXL refinement ) or 2D NMR (COSY, HSQC) to rule out isomerism .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

  • Methodological Answer :
  • Scaffold Modification : Synthesize analogs with variations in the benzimidazole (e.g., substituents at N1/C2) or phenoxyacetamide (e.g., halogenation, methyl groups).
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding to targets (e.g., kinases, DNA topoisomerases). Compare docking scores with experimental IC50_{50} values .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding (benzimidazole NH) and hydrophobic (phenoxy group) features using Schrödinger Suite .

Q. What crystallographic methods are suitable for determining the solid-state structure of this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DMSO/EtOH). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL-2018 .
  • Key Parameters : Report R-factors (<5%), bond lengths/angles, and hydrogen-bonding networks. For example, the benzimidazole ring often forms π-π interactions with adjacent molecules .

Q. How can researchers investigate the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Monitor degradation via LC-MS/MS. Calculate half-life (t1/2_{1/2}) and intrinsic clearance .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .

Data Contradiction Analysis

Q. How should conflicting solubility data across studies be reconciled?

  • Methodological Answer : Solubility discrepancies may stem from solvent polarity or pH variations. Standardize measurements by:
  • Shake-Flask Method : Dissolve compound in buffered solutions (pH 1.2–7.4) at 25°C. Quantify via UV-Vis spectrophotometry (calibration curve required) .
  • DMSO Stock Solutions : Pre-dissolve in DMSO (10 mM) and dilute in assay buffers. Confirm no precipitation via dynamic light scattering (DLS) .

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